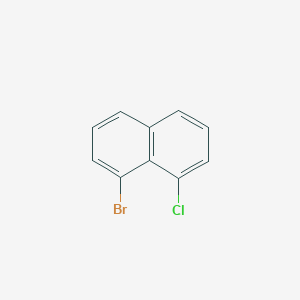

1-Bromo-8-chloronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-8-chloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrCl/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZQEADUKRNQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50605564 | |

| Record name | 1-Bromo-8-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20816-79-9 | |

| Record name | 1-Bromo-8-chloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20816-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-8-chloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50605564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-8-chloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Bromo-8-chloronaphthalene via Sandmeyer Reaction of 8-chloronaphthalen-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-bromo-8-chloronaphthalene from 8-chloronaphthalen-1-amine. The primary method detailed is the Sandmeyer reaction, a reliable and widely used process for the conversion of aromatic amines to aryl halides.[1][2] This document offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic pathway.

Introduction

This compound is a halogenated naphthalene derivative with applications as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[3] Its structure, featuring bromine and chlorine atoms at the 1 and 8 positions respectively, makes it a versatile building block in medicinal chemistry. Specifically, it has been utilized in the preparation of quinazoline compounds and inhibitors of KRas G12C and KRas G12D, which are significant in the treatment of central nervous system diseases.[4] The synthesis from 8-chloronaphthalen-1-amine is a key transformation, typically achieved through a diazotization reaction followed by a copper(I) bromide-mediated substitution, known as the Sandmeyer reaction.[1][5]

Reaction Pathway: The Sandmeyer Reaction

The conversion of 8-chloronaphthalen-1-amine to this compound proceeds via a two-step, one-pot Sandmeyer reaction. The first step is the diazotization of the primary amine with a nitrosating agent, typically sodium nitrite, in the presence of a strong acid to form a diazonium salt intermediate. The subsequent step involves the introduction of a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromide ion, liberating nitrogen gas.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from two reported experimental protocols for the synthesis of this compound.

| Parameter | Protocol 1[4][6][7] | Protocol 2[4] |

| Starting Material | 8-chloronaphthalen-1-amine | 8-chloronaphthalen-1-amine |

| Mass of Starting Material | 57 g | 20.2 g |

| Moles of Starting Material | 320 mmol | 114 mmol |

| Reagents | ||

| p-Toluenesulfonic Acid (TsOH·H₂O) | 219 g (1.16 mol, 3.6 eq) | 77.9 g (409 mmol, 3.6 eq) |

| Sodium Nitrite (NaNO₂) | 39.8 g (577 mmol, 1.8 eq) | 14.12 g (205 mmol, 1.8 eq) |

| Copper(I) Bromide (CuBr) | 138 g (963 mmol, 3 eq) | 10.4 mL of a solution (341 mmol, 3 eq) |

| Solvents | ||

| Acetonitrile (MeCN) | 1000 mL | 360 mL |

| Water (H₂O) | 120 mL | 48 mL |

| Reaction Conditions | ||

| Initial Temperature | -5 °C | -5 °C |

| Reaction Temperature | 25 °C | Room Temperature |

| Reaction Time | 12 hours | 12 hours |

| Product | This compound | This compound |

| Yield | 56 g (72%) | 17.2 g (63%) |

| Purity | 99% | Not specified |

| Physical Appearance | White solid | White solid |

| Purification Method | Column chromatography (SiO₂, Petroleum ether) | Column chromatography (SiO₂, 3-5% EtOAc/petroleum ether) |

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1

To a solution of 8-chloronaphthalen-1-amine (57 g, 320 mmol, 1 eq) and p-toluenesulfonic acid monohydrate (219 g, 1.16 mol, 3.6 eq) in acetonitrile (1000 mL) at -5 °C, a solution of sodium nitrite (39.8 g, 577 mmol, 1.8 eq) and copper(I) bromide (138 g, 963 mmol, 3 eq) in water (120 mL) was added.[4][6][7] The reaction mixture was then stirred at 25 °C for 12 hours.[4][6][7]

Following the reaction, a saturated aqueous solution of sodium sulfite (100 mL) was added, and the mixture was stirred for 15 minutes.[4][6][7] The mixture was then extracted with ethyl acetate (3 x 1000 mL). The combined organic layers were washed with brine (500 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a residue.[4][6][7] The crude product was purified by column chromatography on silica gel using petroleum ether as the eluent to afford this compound (56 g, 72% yield, 99% purity) as a white solid.[4][6][7]

Protocol 2

In a similar procedure, to a solution of 8-chloronaphthalen-1-amine (20.2 g, 114 mmol, 1 equiv) and p-toluenesulfonic acid monohydrate (77.9 g, 409 mmol, 3.6 equiv) in acetonitrile (360 mL) at -5 °C, sodium nitrite (14.12 g, 205 mmol, 1.8 equiv) was added, followed by a solution of copper(I) bromide (10.4 mL, 341 mmol, 3 equiv) in water (48 mL).[4] The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.[4]

For the workup, a saturated aqueous solution of sodium sulfite (200 mL) was added, and the mixture was stirred for 30 minutes. The organic solvents were removed under reduced pressure. The aqueous phase was extracted with ethyl acetate (3 x 80 mL).[4] The combined organic layers were washed with saturated aqueous sodium chloride (80 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude residue was purified by silica gel column chromatography (eluting with 3-5% ethyl acetate in petroleum ether) to give this compound (17.2 g, 63% yield) as a white solid.[4]

Product Characterization

The synthesized this compound is a white solid with a melting point of 87-88 °C.[4]

¹H NMR Data (400 MHz, Chloroform-d): δ 7.93 (dd, J = 7.6, 1.2 Hz, 1H), 7.82 (dd, J = 8.4, 1.2 Hz, 1H), 7.79 (dd, J = 8.4, 1.2 Hz, 1H), 7.67 (dd, J = 7.6, 1.2 Hz, 1H), 7.37 (t, J = 8.0 Hz, 1H), 7.28 (t, J = 8.0 Hz, 1H).[4][6]

Conclusion

The Sandmeyer reaction provides an effective and reproducible method for the synthesis of this compound from 8-chloronaphthalen-1-amine. The reaction proceeds in high yield and purity, and the protocols described herein can be readily adapted for laboratory-scale synthesis. This technical guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 20816-79-9: this compound | CymitQuimica [cymitquimica.com]

- 4. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 5. gauthmath.com [gauthmath.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to 1-Bromo-8-chloronaphthalene: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-8-chloronaphthalene is a halogenated aromatic hydrocarbon with significant applications as a key intermediate in the synthesis of complex organic molecules, most notably in the development of targeted cancer therapeutics. Its unique substitution pattern on the naphthalene core provides a versatile scaffold for the construction of various heterocyclic systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its application in the synthesis of KRAS G12C and G12D inhibitors.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1][2] It is characterized by its naphthalene core substituted with a bromine atom at the 1-position and a chlorine atom at the 8-position. This peri-substitution pattern influences its steric and electronic properties, making it a valuable building block in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆BrCl | [1][3] |

| Molecular Weight | 241.51 g/mol | [1][3] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 87-88 °C | [1][2] |

| Boiling Point | 150-160 °C at 5-6 Torr | [1][2] |

| Density (predicted) | 1.592 ± 0.06 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and ether. | [4] |

| CAS Number | 20816-79-9 | [1] |

Spectroscopic Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring.

Table 2: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference(s) |

| 7.93 | dd | 7.6, 1.2 | Ar-H | [5] |

| 7.82 | dd | 8.4, 1.2 | Ar-H | [5] |

| 7.79 | dd | 8.4, 1.2 | Ar-H | [5] |

| 7.67 | dd | 7.6, 1.2 | Ar-H | [5] |

| 7.37 | t | 8.0 | Ar-H | [5] |

| 7.28 | t | 8.0 | Ar-H | [5] |

2.2. Other Spectroscopic Data

Experimental Protocols

3.1. Synthesis of this compound

This compound can be synthesized from 8-chloronaphthalen-1-amine via a Sandmeyer-type reaction.[5]

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

To a solution of 8-chloronaphthalen-1-amine (1 equivalent) and TsOH·H₂O (3.6 equivalents) in acetonitrile (MeCN), a solution of NaNO₂ (1.8 equivalents) and CuBr (3 equivalents) in water is added at -5 °C.[5]

-

The reaction mixture is then stirred at 25 °C for 12 hours.[5]

-

Upon completion, the reaction is quenched by the addition of a saturated Na₂SO₃ solution.[5]

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.[5]

-

The crude product is purified by column chromatography on silica gel using petroleum ether as the eluent to afford this compound as a white solid.[5]

3.2. Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, and then the heating rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point (87-88 °C).

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

3.3. Determination of Boiling Point (at reduced pressure)

The boiling point at reduced pressure is determined using a short-path distillation apparatus.

Procedure:

-

A small amount of this compound is placed in a small round-bottom flask.

-

The flask is connected to a short-path distillation head equipped with a thermometer and a vacuum source.

-

The apparatus is evacuated to the desired pressure (e.g., 5-6 Torr).

-

The flask is heated gently in a heating mantle.

-

The temperature at which the liquid boils and the condensate drips from the thermometer bulb is recorded as the boiling point at that pressure.

Application in the Synthesis of KRAS Inhibitors

This compound is a crucial starting material for the synthesis of quinazoline-based inhibitors of oncogenic KRAS mutants, such as KRAS G12C and G12D.[6] These inhibitors are of significant interest in cancer therapy.

4.1. KRAS Signaling Pathway and Inhibition

The KRAS protein is a GTPase that functions as a molecular switch in intracellular signaling pathways that regulate cell growth, proliferation, and survival. Mutations in the KRAS gene, such as G12C and G12D, lead to a constitutively active protein, driving uncontrolled cell growth and tumor formation. KRAS G12C inhibitors act by covalently binding to the mutant cysteine residue in the switch-II pocket of the inactive, GDP-bound form of KRAS, thereby locking the protein in an inactive state and blocking downstream signaling.

Caption: Simplified KRAS Signaling Pathway and Mechanism of Inhibition.

4.2. Representative Synthesis of a Quinazoline-based KRAS Inhibitor

The following workflow outlines a representative synthesis of a quinazoline-based KRAS inhibitor starting from this compound. This is a generalized scheme based on known synthetic routes for this class of compounds.

Caption: Experimental workflow for a quinazoline-based KRAS inhibitor.

Safety and Handling

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

First Aid:

-

If on skin: Wash with plenty of water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with demonstrated utility in the synthesis of medicinally important compounds, particularly KRAS inhibitors. A thorough understanding of its physical and chemical properties, coupled with established protocols for its synthesis and handling, is essential for its effective and safe use in research and development. This guide provides a foundational resource for scientists and professionals working with this compound, facilitating its application in the advancement of drug discovery and organic synthesis.

References

- 1. CAS 20816-79-9: this compound | CymitQuimica [cymitquimica.com]

- 2. WO2022132200A1 - Azaquinazoline pan-kras inhibitors - Google Patents [patents.google.com]

- 3. This compound | C10H6BrCl | CID 20331999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. 1-bromo-8-chloro-naphthalene 97% | CAS: 20816-79-9 | AChemBlock [achemblock.com]

- 7. Discovery of novel Quinazoline-based KRAS G12C inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR and 13C NMR spectroscopic data for 1-Bromo-8-chloronaphthalene

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectroscopic data for 1-bromo-8-chloronaphthalene. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Numbering

The chemical structure and atom numbering for this compound are presented below. This numbering system is used for the assignment of NMR signals.

Caption: Chemical structure of this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument using chloroform-d (CDCl₃) as the solvent.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.93 | dd | 7.6, 1.2 |

| H-4 | 7.82 | dd | 8.4, 1.2 |

| H-5 | 7.79 | dd | 8.4, 1.2 |

| H-7 | 7.67 | dd | 7.6, 1.2 |

| H-3 | 7.37 | t | 8.0 |

| H-6 | 7.28 | t | 8.0 |

¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 120.3 |

| C-2 | 130.5 |

| C-3 | 128.2 |

| C-4 | 125.1 |

| C-4a | 133.8 |

| C-5 | 129.7 |

| C-6 | 127.9 |

| C-7 | 126.4 |

| C-8 | 131.6 |

| C-8a | 135.2 |

Disclaimer: The ¹³C NMR data is based on computational predictions and should be used as a reference. Experimental verification is recommended.

Experimental Protocol

The following provides a general methodology for the acquisition of NMR spectra for compounds similar to this compound.

Caption: General workflow for NMR spectroscopic analysis.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: The NMR spectra were acquired on a 400 MHz spectrometer.[1][2]

-

¹H NMR Acquisition: For the ¹H NMR spectrum, a standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon environment. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. This is followed by phase correction and baseline correction to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

References

Mass Spectrometry Analysis of 1-Bromo-8-chloronaphthalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-8-chloronaphthalene is a halogenated aromatic compound with a naphthalene backbone. As an intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and biologically active molecules, its unambiguous identification and characterization are of paramount importance. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including predicted fragmentation patterns, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), and logical workflows for its analysis.

Due to the absence of publicly available mass spectral data for this compound, the fragmentation patterns and resulting mass-to-charge ratios described herein are predicted based on established principles of electron ionization (EI) mass spectrometry for halogenated and polycyclic aromatic hydrocarbons.

Predicted Mass Spectral Data of this compound

The mass spectrum of this compound is expected to be characterized by a prominent molecular ion peak and distinct isotopic patterns arising from the presence of bromine and chlorine. The stable aromatic naphthalene core suggests that the molecular ion will be relatively abundant.

Table 1: Predicted Key Mass Spectral Data for this compound (Under Electron Ionization)

| m/z (Predicted) | Ion Formula | Identity | Relative Abundance Prediction | Notes |

| 239.9341 | [C₁₀H₆⁷⁹Br³⁵Cl]⁺ | Molecular Ion (M⁺) | High | The most abundant peak in the molecular ion cluster. |

| 241.9312 | [C₁₀H₆⁸¹Br³⁵Cl]⁺ / [C₁₀H₆⁷⁹Br³⁷Cl]⁺ | Molecular Ion Isotopologues | High | A combination of the heavy isotopes of bromine and chlorine. |

| 243.9282 | [C₁₀H₆⁸¹Br³⁷Cl]⁺ | Molecular Ion Isotopologue | Moderate | Contains the heavy isotopes of both bromine and chlorine. |

| 161 | [C₁₀H₆Cl]⁺ | [M-Br]⁺ | Moderate | Loss of a bromine radical. |

| 126 | [C₁₀H₆]⁺ | [M-Br-Cl]⁺ | Moderate to High | Loss of both halogen radicals. |

| 205 | [C₁₀H₆Br]⁺ | [M-Cl]⁺ | Low | Loss of a chlorine radical. |

Predicted Fragmentation Pathway

The primary fragmentation of this compound under electron ionization is anticipated to involve the sequential loss of the halogen substituents. The weaker carbon-bromine bond is expected to cleave first, followed by the loss of the chlorine atom.

Figure 1: Predicted Fragmentation Pathway of this compound.

Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry is a suitable technique for the analysis of semi-volatile compounds like this compound. The following protocol provides a general framework that can be adapted based on the specific instrumentation and analytical requirements.

1. Sample Preparation

-

Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., toluene, dichloromethane, or hexane) in a 10 mL volumetric flask to prepare a 1 mg/mL stock solution.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Matrix: For analysis in complex matrices (e.g., biological fluids, environmental samples), an appropriate extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be necessary to isolate the analyte and remove interfering substances.

2. GC-MS Instrumentation and Conditions

Table 2: Recommended GC-MS Parameters

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 300 °CFinal Hold: 5 min at 300 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |

| Scan Range (Full Scan) | m/z 50-350 |

| SIM Ions (Quantification) | m/z 240, 242, 161 (example ions, should be optimized) |

Analytical Workflow

The overall process for the analysis of this compound can be visualized as a logical workflow from sample receipt to data reporting.

Figure 2: Experimental Workflow for GC-MS Analysis.

Conclusion

This technical guide outlines the expected mass spectrometric behavior of this compound and provides a robust starting point for its analysis by GC-MS. The predicted fragmentation pattern, centered around the sequential loss of its halogen atoms, provides a basis for its identification. The detailed experimental protocol and workflow diagram offer a practical guide for researchers in setting up their analytical methods. It is crucial to emphasize that for definitive structural confirmation and quantitative accuracy, the analysis of a certified reference standard of this compound is essential to confirm the predicted fragmentation and establish instrument calibration.

An In-depth Technical Guide to 1-Bromo-8-chloronaphthalene: Synthesis and Structural Characterization

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

1-Bromo-8-chloronaphthalene is a peri-disubstituted naphthalene compound with the molecular formula C₁₀H₆BrCl.[1][2] Its structure is characterized by a naphthalene core with a bromine atom at the 1-position and a chlorine atom at the 8-position.

| Property | Value |

| Molecular Formula | C₁₀H₆BrCl |

| Molecular Weight | 241.51 g/mol [1] |

| CAS Number | 20816-79-9[1] |

| Appearance | White to off-white or pale yellow solid[3] |

| Melting Point | 87-88 °C |

| Boiling Point | 150-160 °C (at 5-6 Torr) |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol and ether.[3] |

Synthesis of this compound

The primary and well-documented method for the synthesis of this compound is the Sandmeyer reaction, starting from 8-chloronaphthalen-1-amine.[4] This reaction provides a reliable route to introduce the bromo substituent at the 1-position.

Experimental Protocol: Sandmeyer Reaction[4]

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

8-chloronaphthalen-1-amine

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

-

Acetonitrile (MeCN)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Water (H₂O)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

A solution of 8-chloronaphthalen-1-amine and TsOH·H₂O in MeCN is prepared in a reaction vessel and cooled to -5 °C in an ice-salt bath.

-

To this cooled solution, an aqueous solution of NaNO₂ is added, followed by the addition of an aqueous solution of CuBr.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

To quench the reaction, a saturated aqueous solution of Na₂SO₃ is added, and the mixture is stirred for 30 minutes.

-

The organic solvent (MeCN) is removed under reduced pressure.

-

The remaining aqueous phase is extracted multiple times with EtOAc.

-

The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude residue is purified by silica gel column chromatography using a gradient of petroleum ether and EtOAc as the eluent to afford this compound as a solid.

Crystal Structure and Molecular Geometry: A Methodological Overview

As of this report, the specific crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in readily accessible literature. The determination of its crystal structure would require single-crystal X-ray diffraction analysis.

Proposed Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a standard procedure for the determination of the crystal structure of a small organic molecule like this compound.

1. Crystal Growth:

-

Single crystals of this compound suitable for X-ray diffraction would be grown, likely through slow evaporation of a saturated solution in an appropriate organic solvent or solvent mixture.

2. Data Collection:

-

A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The diffractometer, equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a detector, would be used to collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

-

A series of diffraction images would be collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

-

The collected diffraction data would be processed to determine the unit cell parameters and the space group of the crystal.

-

The integrated intensities of the reflections would be used to solve the crystal structure, typically using direct methods or Patterson methods.

-

The initial structural model would be refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.

Visualization of Molecular Geometry

In the absence of precise crystallographic data for this compound, a generalized molecular structure is presented below. This diagram illustrates the connectivity of the atoms and the peri-substitution pattern on the naphthalene core. The exact bond lengths and angles, and any potential distortions from planarity due to steric hindrance between the bulky bromine and chlorine atoms, would need to be determined experimentally.

Caption: Molecular structure of this compound.

Conclusion and Future Directions

While the synthesis of this compound is well-established, a significant gap exists in the literature regarding its detailed solid-state structure. The determination of its crystal structure through single-crystal X-ray diffraction would provide invaluable insights into the effects of peri-disubstitution on the planarity of the naphthalene ring and the precise bond lengths and angles. This information is crucial for computational modeling, understanding intermolecular interactions, and for the rational design of new materials and pharmaceutical compounds based on this scaffold. Future research efforts should be directed towards obtaining single crystals of this compound and performing a thorough crystallographic analysis.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-8-chloronaphthalene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromo-8-chloronaphthalene in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough qualitative assessment and a detailed experimental protocol for the precise determination of its solubility. This allows research and drug development professionals to generate the specific, high-quality data required for their applications.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon with the molecular formula C₁₀H₆BrCl.[1][2] It is a solid at room temperature, typically appearing as a white to pale yellow crystalline substance.[3] Its structure, featuring a naphthalene core with bromine and chlorine substituents, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] Understanding its solubility is critical for its use in reaction chemistry, purification, and formulation.

Qualitative Solubility Summary

Based on available chemical data, this compound is characterized as being relatively insoluble in water but soluble in common organic solvents.[3] This solubility profile is consistent with its nonpolar aromatic structure, which leads to favorable interactions with a wide range of organic media. The principle of "like dissolves like" is the primary determinant of its solubility behavior.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvents | Expected Qualitative Solubility |

| Alcohols | Ethanol, Methanol | Soluble[3] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble[3] |

| Halogenated Solvents | Dichloromethane, Chloroform | Expected to be Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Expected to be Soluble |

| Ketones | Acetone | Expected to be Soluble |

| Esters | Ethyl Acetate | Expected to be Soluble |

| Apolar Aprotic Solvents | Hexanes, Cyclohexane | Expected to have lower solubility |

| Polar Aprotic Solvents | Acetonitrile, Dimethylformamide (DMF) | Expected to be Soluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data, direct experimental measurement is necessary. The isothermal shake-flask method is the gold standard for determining the solubility of a solid compound in a solvent. This method involves establishing a saturated solution at a constant temperature and subsequently measuring the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Syringe filters (chemically compatible with the solvent)

Experimental Workflow

The logical workflow for the experimental determination of solubility is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several sealed vials. The presence of undissolved solid is crucial to ensure saturation.

-

To each vial, add a precise volume or mass of the desired organic solvent.

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or water bath set to the target temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the solute in the solvent has reached a plateau.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle.

-

For finer particles or faster separation, the vials can be centrifuged.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a clear aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC or GC method to construct a calibration curve.

-

Analyze the diluted sample from the saturated solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

-

Logical Relationship for Method Selection

The choice of analytical technique is dependent on the properties of the analyte and the solvent. The following diagram illustrates the decision-making process for selecting an appropriate analytical method.

Caption: Decision tree for analytical method selection.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not widely published, its chemical structure suggests good solubility in a range of non-aqueous media. For applications requiring precise solubility values, the detailed isothermal shake-flask method provided in this guide offers a robust and reliable approach for experimental determination. The generation of such data is essential for the effective application of this compound in research and development, particularly in the pharmaceutical and agrochemical industries.

References

In-depth Technical Guide on Theoretical and Computational Studies of 1-Bromo-8-chloronaphthalene: A Search for Existing Research

A comprehensive search of scientific literature and chemical databases reveals a notable absence of dedicated theoretical and computational studies specifically focused on 1-bromo-8-chloronaphthalene. While this compound is commercially available and utilized in organic synthesis, particularly as an intermediate in the preparation of bioactive molecules and materials for organic electronics, it does not appear to have been the subject of in-depth computational analysis in published research.[1]

This guide, therefore, serves to report on the current state of available information and to provide a framework for the types of theoretical and computational studies that are typically performed on related compounds, such as other peri-substituted and halogenated naphthalenes. This information is intended for researchers, scientists, and drug development professionals who may be interested in pursuing such studies on this compound.

General Properties and Synthesis

This compound is a solid at room temperature with a molecular formula of C₁₀H₆BrCl and a molecular weight of 241.51 g/mol . Basic physicochemical properties have been reported by various chemical suppliers.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₆BrCl |

| Molecular Weight | 241.51 g/mol |

Note: This table is sparsely populated due to the limited data in publicly available scientific literature.

Information regarding the synthesis of this compound is available, typically involving multi-step reactions starting from commercially available naphthalene derivatives.

Theoretical and Computational Studies: A Methodological Overview for Related Compounds

Although specific data for this compound is unavailable, we can infer the probable methodologies for its computational analysis based on studies of other halogenated and peri-substituted naphthalenes. Density Functional Theory (DFT) is a common and powerful method for such investigations.

A typical computational workflow for analyzing a molecule like this compound would involve the following steps, as illustrated in the diagram below.

Caption: A generalized workflow for the theoretical and computational analysis of a molecule like this compound using DFT.

Geometry Optimization

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For peri-substituted naphthalenes, this is particularly important to understand the steric strain and potential distortions of the naphthalene ring caused by the bulky halogen atoms in close proximity.

Table 2: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length (Å) | Data not available |

| C-Cl Bond Length (Å) | Data not available |

| Br-C₁-C₉-C₈ Dihedral Angle (°) | Data not available |

| Cl-C₈-C₉-C₁ Dihedral Angle (°) | Data not available |

Note: This table is presented as a template for the type of data that would be generated from a geometry optimization calculation. No experimental or calculated values are currently available in the literature.

Vibrational Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is typically performed. This serves two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to validate the computational model.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-Br Stretch | Data not available |

| C-Cl Stretch | Data not available |

| Naphthalene Ring Deformations | Data not available |

Note: This table illustrates the expected output from a vibrational analysis. No such data has been published for this compound.

Electronic Structure Analysis

The electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial for understanding its reactivity and photophysical properties. The HOMO-LUMO gap, in particular, provides an indication of the molecule's chemical stability and the energy required for electronic excitation.

Table 4: Hypothetical Electronic Properties of this compound

| Property | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: This table is a placeholder for data that would be obtained from an electronic structure calculation. No such information is currently available in the literature for this specific molecule.

Experimental Protocols for Computational Studies

The following outlines a general methodology that could be applied to the computational study of this compound, based on common practices for similar molecules.

Computational Method: Density Functional Theory (DFT) Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that often provides a good balance between accuracy and computational cost for organic molecules. Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, which is generally suitable for describing the electronic structure of molecules containing halogens. Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan would be appropriate for these calculations.

The logical relationship between the choice of computational method and the expected outcomes is depicted in the following diagram.

Caption: The relationship between the selected computational methodology and the types of molecular properties that can be predicted.

Conclusion and Future Directions

Future research in this area would be valuable for:

-

Understanding Structure-Property Relationships: A detailed computational analysis would provide insights into how the specific combination and placement of bromine and chlorine atoms influence the geometry, stability, and electronic properties of the naphthalene core.

-

Supporting Experimental Studies: Calculated vibrational spectra could aid in the interpretation of experimental IR and Raman data.

-

Guiding Further Synthesis: A deeper understanding of the molecule's electronic structure and reactivity could inform its use as a building block in the development of new functional materials and pharmaceuticals.

Researchers and scientists are encouraged to undertake these computational investigations to fill the existing knowledge gap for this intriguing molecule.

References

An In-depth Technical Guide to the Reactivity of the C-Br vs C-Cl Bond in 1-Bromo-8-chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 1-bromo-8-chloronaphthalene. This compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, owing to the selective reactivity of its two halogen atoms.[1][2] This guide summarizes the fundamental principles governing this selectivity, presents quantitative data on bond energies, and offers detailed experimental considerations for leveraging this differential reactivity in key synthetic transformations such as palladium-catalyzed cross-coupling reactions.

Introduction

This compound is an aromatic compound featuring two different halogen substituents on the naphthalene core.[3] This unique substitution pattern makes it a versatile intermediate for the synthesis of complex organic molecules, including inhibitors of oncogenic proteins like KRAS.[1] The synthetic utility of this compound hinges on the ability to selectively functionalize one of the carbon-halogen bonds while leaving the other intact for subsequent transformations.[2] This guide explores the chemical principles that enable this selectivity and provides practical insights for its application in a research and development setting.

Fundamental Principles of Reactivity

The difference in reactivity between the C-Br and C-Cl bonds in aryl halides is primarily governed by their respective bond dissociation energies (BDEs). The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage in various chemical reactions.

Table 1: General Bond Dissociation Energies (BDEs) for Aryl Halides

| Bond Type | Average Bond Dissociation Energy (kcal/mol) |

| Aryl-Cl | ~96 |

| Aryl-Br | ~81 |

Note: These are average values and can be influenced by the specific molecular structure.

This fundamental difference in bond strength dictates the chemoselectivity observed in numerous reactions, most notably in palladium-catalyzed cross-coupling reactions. The typical order of reactivity for aryl halides in such transformations is Ar-I > Ar-Br > Ar-Cl > Ar-F. This predictable trend allows for the selective reaction at the more labile C-Br bond in the presence of a C-Cl bond.

Key Synthetic Transformations and Experimental Protocols

The differential reactivity of the C-Br and C-Cl bonds in this compound is most effectively exploited in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step and is highly sensitive to the strength of the carbon-halogen bond. The weaker C-Br bond of this compound will undergo oxidative addition much more readily than the stronger C-Cl bond, thus dictating the site of reaction.

A variety of palladium-catalyzed cross-coupling reactions have been performed on bromo-naphthalene precursors to generate diverse chemical libraries.[4]

Logical Diagram of Selective Cross-Coupling

Caption: Selective palladium-catalyzed cross-coupling at the C-Br bond.

While specific experimental protocols for the selective functionalization of this compound are not extensively reported in peer-reviewed literature, established methods for similar dihalogenated aromatic compounds can be readily adapted. The following are generalized protocols that serve as a starting point for optimization.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.

Experimental Workflow for Selective Suzuki-Miyaura Coupling

Caption: Generalized workflow for a selective Suzuki-Miyaura coupling.

Representative Protocol:

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., dioxane, toluene, or DME/water mixture).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 2: Representative Reagents for Selective Suzuki-Miyaura Coupling

| Component | Example Reagents |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane, Toluene, DME/H₂O |

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

Representative Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylethylamine).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the stirred reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or gently heat (40-60 °C) until completion.

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.

Representative Protocol:

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-1.2 equiv.), a strong base (e.g., NaOtBu or LHMDS, 1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-3 mol%), and a suitable phosphine ligand (e.g., XPhos, SPhos, or RuPhos, 2-6 mol%).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction is quenched, typically with water or a saturated aqueous NH₄Cl solution, and the product is extracted with an organic solvent. Purification is achieved via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are generally the most effective for selective functionalization, nucleophilic aromatic substitution (SNAr) can also be considered. In SNAr reactions, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. The electronegativity of the halogen can play a role in this step. However, the leaving group ability (related to bond strength) is also a critical factor in the subsequent elimination step. For aryl halides, the leaving group ability follows the trend I > Br > Cl > F. Therefore, it is expected that the C-Br bond would be more reactive than the C-Cl bond in SNAr reactions as well. SNAr reactions on unactivated aryl halides like this compound generally require harsh conditions (high temperatures and/or very strong nucleophiles).

Conclusion

The differential reactivity of the C-Br and C-Cl bonds in this compound provides a powerful synthetic handle for the construction of complex molecular architectures. The significantly lower bond dissociation energy of the C-Br bond makes it the primary site for reaction in palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of a wide range of substituents. This chemoselectivity is a key advantage in multi-step syntheses, particularly in the development of novel therapeutics. While specific, optimized protocols for this particular substrate are not widely published, the general procedures outlined in this guide provide a solid foundation for researchers to develop efficient and selective transformations. Careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and selectivities in these reactions.

References

- 1. Synthesis and application of 1-bromo-8-chloronaphthalene_Chemicalbook [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. CAS 20816-79-9: this compound | CymitQuimica [cymitquimica.com]

- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 1-Bromo-8-chloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed cross-coupling of an organohalide with an organoboron compound is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials.

This document provides a detailed protocol for the selective Suzuki coupling reaction of 1-Bromo-8-chloronaphthalene. Due to the differential reactivity of the carbon-halogen bonds (C-Br > C-Cl) in palladium-catalyzed reactions, the Suzuki coupling can be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. This selectivity allows for the stepwise and controlled synthesis of complex multi-substituted naphthalene derivatives.

Reaction Principle

The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl bromide, forming a palladium(II) intermediate. In the case of this compound, this occurs preferentially at the weaker Carbon-Bromine bond.

-

Transmetalation: A base activates the boronic acid to form a boronate species, which then transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Generalized Reaction Scheme

The selective Suzuki coupling of this compound with a generic arylboronic acid can be depicted as follows:

Experimental Protocol

This protocol describes a general procedure for the selective Suzuki coupling of this compound with an arylboronic acid. The specific conditions may require optimization depending on the nature of the arylboronic acid used.

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

-

Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Potassium phosphate [K₃PO₄])

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, Dimethylformamide (DMF))

-

Water (for aqueous base solutions)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification (e.g., Ethyl acetate, Hexane, Brine)

-

Drying agent (e.g., Anhydrous sodium sulfate [Na₂SO₄] or magnesium sulfate [MgSO₄])

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv).

-

Addition of Reagents: Add the arylboronic acid (1.1 - 1.5 equiv) and the base (2.0 - 3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (typically 1-5 mol%). Then, add the degassed solvent system. A common solvent mixture is Toluene/Water or Dioxane/Water (e.g., in a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 1-aryl-8-chloronaphthalene.

Data Presentation

The following tables summarize typical reaction conditions and yields for the selective Suzuki coupling of this compound with various arylboronic acids. Please note that these are representative examples, and actual results may vary.

Table 1: Reaction Conditions for the Suzuki Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O (4:1) | 90 | 12 | [Data not available in search results] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (5:1) | 100 | 10 | [Data not available in search results] |

| 3 | 3,5-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ (2.0) | DMF/H₂O (9:1) | 110 | 8 | [Data not available in search results] |

Note: Specific yield data for the Suzuki coupling of this compound was not found in the provided search results. The table is populated with typical conditions for Suzuki reactions of aryl bromides as a general guideline.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Caption: General experimental workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Safety Considerations

-

Low or No Yield: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere. The palladium catalyst can be sensitive to air and moisture. The choice of base and solvent system can also significantly impact the reaction outcome and may require optimization.

-

Side Reactions: Homocoupling of the boronic acid can occur. This can often be minimized by ensuring a thoroughly deoxygenated reaction mixture.

-

Safety: Palladium catalysts and some organic solvents are hazardous. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

These application notes provide a comprehensive guide for performing the selective Suzuki coupling of this compound. By following this protocol and considering the key reaction parameters, researchers can effectively synthesize a variety of 1-aryl-8-chloronaphthalene derivatives for applications in drug discovery and materials science.

Synthesis of Functionalized Naphthalene Derivatives from 1-Bromo-8-chloronaphthalene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized naphthalene derivatives, utilizing 1-bromo-8-chloronaphthalene as a versatile starting material. The inherent reactivity differences between the bromo and chloro substituents allow for selective, palladium-catalyzed cross-coupling reactions, enabling the stepwise introduction of various functional groups. This chemoselectivity is a powerful tool for the synthesis of complex naphthalene-based molecules with potential applications in drug discovery, materials science, and chemical biology.

Introduction

Naphthalene derivatives are prevalent structural motifs in numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely introduce substituents onto the naphthalene core is crucial for modulating their biological activity and physicochemical properties. This compound serves as an excellent scaffold for such functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for the selective functionalization at the C-1 position (bromine) while leaving the C-8 position (chlorine) intact for subsequent transformations.

This document outlines protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds, Buchwald-Hartwig amination for the formation of C-N bonds, and Sonogashira coupling for the formation of C-C triple bonds.

Chemoselective Functionalization Strategy

The synthetic strategy hinges on the differential reactivity of the C-Br and C-Cl bonds. The general workflow involves the initial functionalization at the more reactive C-1 position, followed by a subsequent coupling reaction at the C-8 position if desired.

Application Notes and Protocols: 1-Bromo-8-chloronaphthalene in the Synthesis of High-Performance OLED Materials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-bromo-8-chloronaphthalene as a key building block in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). This document includes detailed experimental protocols for the key synthetic transformations and summarizes the performance of resulting materials in OLED devices.

Introduction

This compound is a versatile bifunctional aromatic compound that serves as an important precursor in the synthesis of a variety of organic electronic materials.[1] Its distinct reactivity, stemming from the differential lability of the bromo and chloro substituents, allows for sequential and site-selective functionalization. This feature is particularly advantageous in the construction of complex molecules with tailored electronic and photophysical properties required for high-performance OLEDs. The naphthalene core provides a rigid and planar scaffold that can facilitate charge transport and enhance the thermal stability of the final material.

The primary applications of this compound in OLED synthesis are in the creation of:

-

Hole Transport Layers (HTLs): By functionalizing the naphthalene core with electron-donating moieties such as triarylamines or carbazoles, materials with excellent hole mobility and appropriate energy levels for efficient injection and transport of holes from the anode can be synthesized.

-

Emissive Layers (EMLs): The rigid naphthalene scaffold can be incorporated into fluorescent or phosphorescent emitters. By attaching various chromophoric units, the emission color and quantum efficiency of the resulting material can be precisely tuned.

The key synthetic methodologies employed for the functionalization of this compound are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Synthetic Pathways and Experimental Workflows

The general synthetic strategy involves the sequential functionalization of the bromo and chloro positions of this compound. The greater reactivity of the C-Br bond allows for selective initial coupling, followed by a second coupling at the C-Cl position.

Caption: General synthetic workflow for the functionalization of this compound.

Experimental Protocols

The following are generalized protocols for the key reactions. Researchers should note that specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may require optimization depending on the specific substrates used.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with this compound.

Materials:

-

This compound

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Degassed water (if using a biphasic system)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst (1-5 mol%) and ligand (if required) to the flask under a positive flow of inert gas.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

If a biphasic system was used, separate the aqueous layer and extract it with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol describes the palladium-catalyzed C-N cross-coupling of an amine with this compound.

Materials:

-

This compound

-

Primary or secondary amine (e.g., diarylamine, carbazole)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, BINAP)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, LiHMDS)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand to a flame-dried Schlenk flask.

-

Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

-

Add this compound (1.0 eq.), the amine (1.0-1.2 eq.), and the base (1.2-2.0 eq.).

-

Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Buchwald-Hartwig amination protocol.

Data Presentation: Performance of OLED Materials

Table 1: Representative Performance of Naphthalene-Based Hole Transport Materials

| Parameter | Value Range |

| HOMO Level | -5.1 to -5.5 eV |

| LUMO Level | -2.0 to -2.4 eV |

| Hole Mobility | 10⁻⁴ to 10⁻³ cm²/Vs |

| Glass Transition Temp. (Tg) | > 120 °C |

Table 2: Representative Performance of Naphthalene-Based Emissive Materials

| Parameter | Blue Emitter | Green Emitter | Red Emitter |

| Emission Peak (λₘₐₓ) | 450-470 nm | 510-540 nm | 600-630 nm |

| Photoluminescence Quantum Yield (PLQY) | > 70% | > 80% | > 60% |

| External Quantum Efficiency (EQE) in OLED | 5-10% | 10-20% | 8-15% |

| CIE Coordinates (x, y) | (0.14, 0.15) | (0.30, 0.60) | (0.65, 0.34) |

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of advanced OLED materials. Its unique structure and reactivity allow for the construction of novel hole transport and emissive materials through well-established palladium-catalyzed cross-coupling reactions. The protocols and representative data presented herein provide a solid foundation for researchers and scientists to explore the potential of this building block in the development of next-generation OLED technologies. Further research into specific molecular designs based on this scaffold is warranted to achieve even higher device efficiencies, longer operational lifetimes, and improved color purity.

References

Application Notes and Protocols: 1-Bromo-8-chloronaphthalene as a Precursor for KRas G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRas protein, a small GTPase, is a critical signaling hub that regulates cell growth, proliferation, and survival.[1] Mutations in the KRas gene are among the most common drivers of human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, is a particularly prevalent oncogenic driver.[1] This mutation impairs the intrinsic GTPase activity of KRas, locking it in a constitutively active, GTP-bound state and driving downstream oncogenic signaling.[1]

For decades, KRas was considered "undruggable" due to its high affinity for GTP and the absence of a well-defined binding pocket.[1] However, the discovery of a cryptic allosteric pocket, known as the Switch-II pocket, and the unique reactive cysteine of the G12C mutant have enabled the development of specific, covalent inhibitors.[1] These inhibitors bind to the cysteine residue, locking the KRas G12C protein in its inactive, GDP-bound state and blocking downstream signaling.[2]

1-Bromo-8-chloronaphthalene has emerged as a key starting material in the synthesis of a class of potent and selective KRas G12C inhibitors. Its rigid naphthalene core serves as a scaffold to orient the functional groups necessary for binding to the Switch-II pocket. This document provides detailed application notes and protocols for the synthesis of a KRas G12C inhibitor from this compound and for the subsequent evaluation of its biological activity.

Data Presentation

Table 1: Synthesis Yields for KRas G12C Inhibitor (MRTX849 Analog)

| Step | Reaction | Starting Material | Product | Yield (%) |

| 1 | Buchwald-Hartwig Amination | This compound | N-(8-chloronaphthalen-1-yl) intermediate | ~80-90% (estimated) |

| 2 | Subsequent Coupling and Cyclization Steps | N-(8-chloronaphthalen-1-yl) intermediate | Tetrahydropyridopyrimidine core | ~60-70% (estimated) |

| 3 | Final Functionalization | Tetrahydropyridopyrimidine core | KRas G12C Inhibitor (MRTX849 analog) | ~45% (overall)[3][4][5] |

Table 2: Cellular Potency of KRas G12C Inhibitors with a Naphthalene Core

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| MRTX849 (Adagrasib) | NCI-H358 | Non-Small Cell Lung Cancer | 14 | [6] |

| MRTX849 (Adagrasib) | MIA PaCa-2 | Pancreatic Cancer | 5 | [6] |

| Compound A | MiaPaCa2 | Pancreatic Cancer | 4 | [7] |

| Compound A | H358 | Non-Small Cell Lung Cancer | 6 | [7] |

Experimental Protocols

Protocol 1: Synthesis of a KRas G12C Inhibitor from this compound

This protocol describes a generalized synthetic route to a KRas G12C inhibitor of the tetrahydropyridopyrimidine class, exemplified by Adagrasib (MRTX849), using this compound as a key starting material. The initial key step is a Buchwald-Hartwig amination.

Step 1: Buchwald-Hartwig Amination

-

To a solution of the appropriate amine partner (1.1 equivalents) in a suitable solvent (e.g., toluene or dioxane) add this compound (1.0 equivalent).

-